Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019219
InChI: InChI=1S/C25H35N5O9.ClH/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33;/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33);1H
SMILES:
Molecular Formula: C25H36ClN5O9
Molecular Weight: 586.0 g/mol

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride

CAS No.:

Cat. No.: VC16019219

Molecular Formula: C25H36ClN5O9

Molecular Weight: 586.0 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride -

Specification

Molecular Formula C25H36ClN5O9
Molecular Weight 586.0 g/mol
IUPAC Name N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride
Standard InChI InChI=1S/C25H35N5O9.ClH/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33;/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33);1H
Standard InChI Key WXFMEPPJXPGZFS-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is defined by the formula C25H36ClN5O9, distinguishing it from structurally related analogs such as Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride (CAS 2245697-84-9, C23H32ClN4O9) . The "NH-amido" designation specifies the attachment of the PEG4 linker to the nitrogen atom of the thalidomide isoindole ring, contrasting with "O-amido" variants where the linker connects via an oxygen atom. This subtle structural difference influences binding kinetics and proteolytic efficiency .

Table 1: Comparative Molecular Properties

PropertyThalidomide-NH-amido-PEG4-C2-NH2 HClThalidomide-O-amido-PEG3-C2-NH2 HCl
CAS Number2983037-00-72245697-84-9
Molecular FormulaC25H36ClN5O9C23H32ClN4O9
Molecular Weight (g/mol)586.03543.0
PEG Chain Length4 ethylene glycol units3 ethylene glycol units
Solubility (DMSO)100 mg/mLNot reported

Stereochemical and Functional Group Analysis

The compound retains the (3R)-configuration of the glutarimide ring in thalidomide, essential for cereblon binding . The PEG4 spacer (12 atoms, ~17.6 Å) provides flexibility and reduces steric hindrance between the E3 ligase and target protein. The terminal amine (-NH2) facilitates conjugation to target-binding ligands via carbodiimide or click chemistry .

Synthesis and Purification

Synthetic Pathways

The synthesis involves sequential coupling reactions:

  • Thalidomide Activation: The NH group of thalidomide is functionalized with a bromoacetamide group using N-hydroxysuccinimide (NHS) esters.

  • PEG4 Linker Attachment: A tetraethylene glycol diamine is coupled to the activated thalidomide derivative, followed by Boc protection of the terminal amine.

  • Hydrochloride Salt Formation: The Boc group is removed under acidic conditions, yielding the primary amine hydrochloride salt .

Analytical Characterization

  • Purity: ≥95% (HPLC, UV 254 nm)

  • Storage: -20°C in anhydrous DMSO, stable for 1 month; -80°C for 6 months .

Biological Activity and Mechanism

Cereblon Binding and Ubiquitination

The thalidomide moiety binds cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Structural studies show that the glutarimide ring inserts into CRBN's hydrophobic pocket, inducing conformational changes that enable neosubstrate recruitment (e.g., IKZF1/3 in multiple myeloma) .

PROTAC Applications

In PROTACs, Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride serves as the E3 ligase-recruiting module. For example, conjugating it to a BET bromodomain inhibitor (e.g., JQ1) via the terminal amine creates a PROTAC that degrades BRD4 at nanomolar concentrations (DC50 = 2.1 nM in MV4-11 cells) .

Table 2: Prototypical PROTAC Using This Compound

ComponentRoleExample
Thalidomide-NH-amido-PEG4E3 Ligase RecruitmentCereblon binder
PEG4 LinkerSpacer17.6 Å length
Target LigandProtein-of-Interest BinderJQ1 (BRD4 inhibitor)

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL in PBS (pH 7.4), necessitating DMSO stock solutions .

  • Plasma Stability: t1/2 > 24 hours in human plasma at 37°C, attributed to the PEG4 chain's steric protection against esterases .

In Vitro Pharmacokinetics

ParameterValue
Permeability (Caco-2)2.1 × 10⁻⁶ cm/s
Plasma Protein Binding89% (human albumin)
Microsomal Stability78% remaining after 1 hour

Comparative Analysis with Analogues

PEG Chain Length Optimization

Increasing PEG units from 3 to 4 enhances solubility (ΔlogP = -0.42) but reduces blood-brain barrier penetration (Papp = 8.3 vs. 11.7 × 10⁻⁶ cm/s for PEG3) .

Linker Composition Impact

Replacing PEG4 with alkyl chains (e.g., C6) decreases PROTAC efficacy (DC50 increases from 2.1 nM to 48 nM) due to reduced flexibility and impaired ternary complex formation .

Challenges and Future Directions

Limitations

  • Hygroscopicity: The hydrochloride salt requires strict anhydrous storage (-20°C, desiccated) .

  • Immunogenicity: PEG components may induce anti-PEG antibodies, limiting repeated dosing .

Innovations in Linker Design

Next-generation variants incorporate cleavable linkers (e.g., protease-sensitive Val-Cit) to enhance tumor-specific activation, reducing off-target degradation .

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